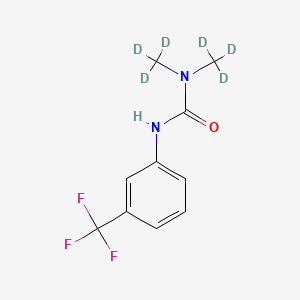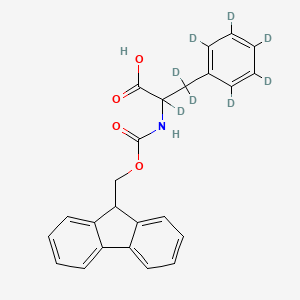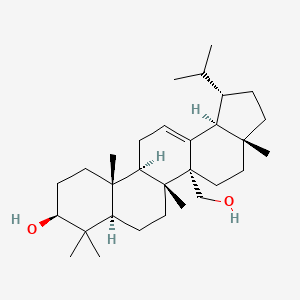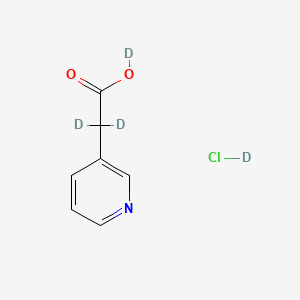
Fuzapladib (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fuzapladib (sodium) is a compound known for its potent inhibitory effects on phospholipase A2 and leukocyte function-associated antigen-1 (LFA-1). It has been primarily developed as a therapeutic agent for acute pancreatitis in dogs. The compound is recognized for its ability to reduce inflammation and prevent the exacerbation of pancreatitis by blocking the activation of adhesion molecules on inflammatory cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fuzapladib sodium is synthesized through a series of chemical reactions involving the introduction of functional groups to a pyridine ring. The synthetic route typically involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a condensation reaction.
Introduction of functional groups: Various functional groups, including ethylsulfonylamino and trifluoromethyl groups, are introduced to the pyridine ring through substitution reactions.
Formation of the sodium salt: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide
Industrial Production Methods
The industrial production of fuzapladib sodium involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity
Analyse Des Réactions Chimiques
Types of Reactions
Fuzapladib sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert fuzapladib sodium into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving fuzapladib sodium include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of fuzapladib sodium, as well as substituted compounds with various functional groups .
Applications De Recherche Scientifique
Fuzapladib sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of phospholipase A2 inhibition.
Biology: Investigated for its effects on leukocyte function and inflammation.
Medicine: Developed as a therapeutic agent for acute pancreatitis in dogs and potentially other inflammatory conditions.
Industry: Used in the development of anti-inflammatory drugs and formulations .
Mécanisme D'action
Fuzapladib sodium exerts its effects by inhibiting the activation of leukocyte function-associated antigen-1 (LFA-1). This inhibition prevents the adhesion and migration of inflammatory cells to sites of tissue injury and inflammation. The compound also blocks the activity of phospholipase A2, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Fuzapladib sodium is unique in its dual inhibitory action on phospholipase A2 and LFA-1. Similar compounds include:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects
Fuzapladib sodium stands out due to its specific mechanism of action and its effectiveness in treating acute pancreatitis in dogs .
Propriétés
Formule moléculaire |
C15H20F3N3NaO3S |
|---|---|
Poids moléculaire |
402.4 g/mol |
InChI |
InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22); |
Clé InChI |
NRRNIBATADCYRE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



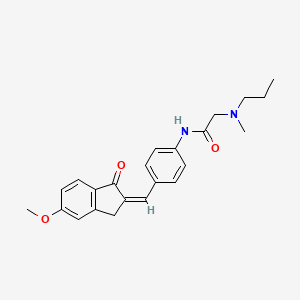
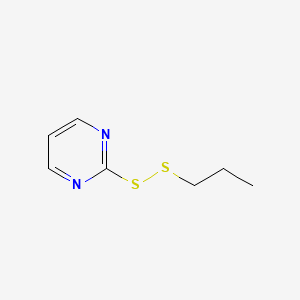
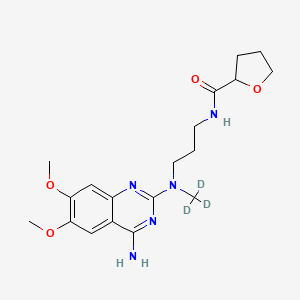
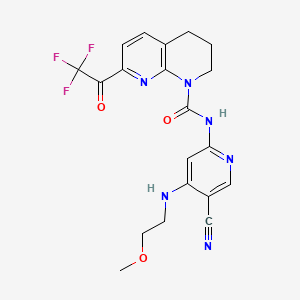
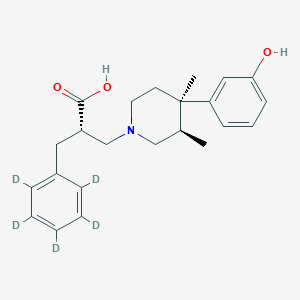
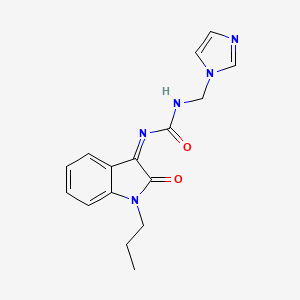
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
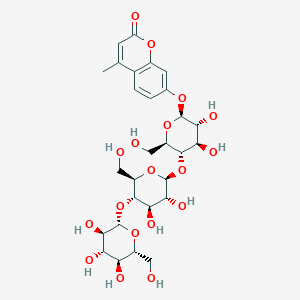
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
